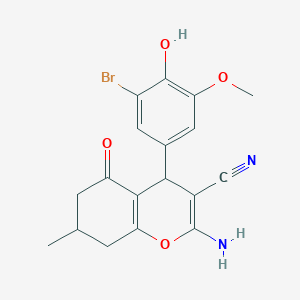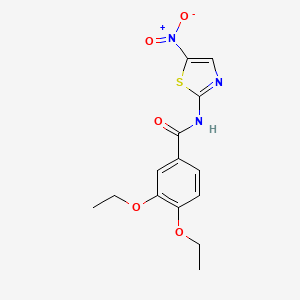![molecular formula C27H17NO B4987435 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as BIQ, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to act by binding to specific receptors or enzymes in cells. In cancer cells, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to induce apoptosis and inhibit cell proliferation, leading to cell death. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance synaptic plasticity and improve memory. In OLEDs, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have high fluorescence efficiency, leading to brighter and more efficient displays.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is its high purity and stability, which allows for consistent and reproducible results in lab experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one. In cancer research, further studies could focus on optimizing the dosage and delivery of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one to improve its efficacy and reduce side effects. In neurobiology, further studies could investigate the specific mechanisms by which 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one enhances synaptic plasticity and memory. In organic electronics, further studies could focus on optimizing the properties of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a material for OLEDs, such as its fluorescence efficiency and stability.
In conclusion, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to have potential applications in cancer research, neurobiology, and organic electronics. While its mechanism of action is not fully understood, further research could lead to new insights and applications for this promising compound.
Méthodes De Synthèse
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be synthesized using a multi-step process that involves the condensation of 2-methylbenzaldehyde and 2-naphthoic acid followed by cyclization and oxidation. The final product is then purified using column chromatography. This method has been optimized to achieve high yields and purity of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one.
Applications De Recherche Scientifique
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and organic electronics. In cancer research, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance synaptic plasticity and improve memory in animal models. In organic electronics, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been used as a material for organic light-emitting diodes (OLEDs) due to its high fluorescence efficiency.
Propriétés
IUPAC Name |
11-(2-methylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO/c1-16-8-2-4-10-18(16)26-25-24(20-12-6-7-13-21(20)27(25)29)23-19-11-5-3-9-17(19)14-15-22(23)28-26/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGKWWIZNCHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)


![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)